molecular formula C12H13N3O4 B1400196 ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate CAS No. 1373348-96-9

ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate

Cat. No. B1400196
M. Wt: 263.25 g/mol
InChI Key: CJIAGIZSWBOUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate” is a chemical compound with the CAS Number: 1373348-96-9. It has a molecular weight of 263.25 and its IUPAC name is ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 136 - 137 degrees Celsius .

Scientific Research Applications

Synthesis and Development of Pharmaceutical Compounds

Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate plays a significant role in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of Dabigatran Etexilate, a notable anticoagulant medication. The process involves a series of reactions starting from 4-methylamino-3-nitrobenzoic acid and leading to ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate, which is further reduced and reacted to form Dabigatran Etexilate (Cheng Huansheng, 2013).

Anti-Cancer Activity

This compound has also been involved in the creation of new heterocyclic compounds with potential anti-cancer properties. One such example is ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which shows promise in combating gastric cancer. Its effectiveness has been evaluated against several human gastric cancer cell lines, demonstrating its potential in cancer treatment (L.-Z. Liu et al., 2019).

Advanced Chemical Synthesis Techniques

The compound is used in advanced chemical synthesis techniques, such as the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates. This process is notable for its use of microwave irradiation and triethylphosphite treatment, representing an efficient and environmentally friendly approach to chemical synthesis (R. Khajuria, Yeshwinder Saini, & K. Kapoor, 2013).

Contribution to Heterocyclic Chemistry

The compound contributes significantly to heterocyclic chemistry, a field essential for developing new pharmaceuticals and materials. It acts as a starting material or intermediate in synthesizing various heterocyclic structures, which have diverse applications in pharmaceuticals and materials science (S. A. Bialy & M. Gouda, 2011).

Polymorphism Studies in Pharmaceutical Compounds

This compound is also relevant in studying polymorphism in pharmaceutical compounds, where different crystal forms of a substance can have distinct physical and chemical properties. Understanding polymorphism is critical for optimizing drug manufacturing and formulation processes (F. Vogt et al., 2013).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIAGIZSWBOUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
Reactant of Route 2
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
Reactant of Route 4
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
Reactant of Route 5
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.